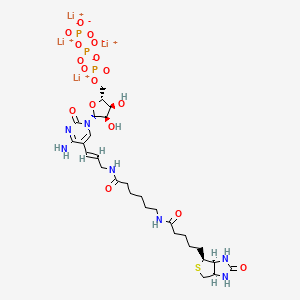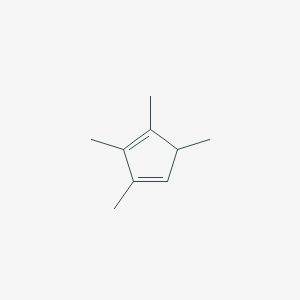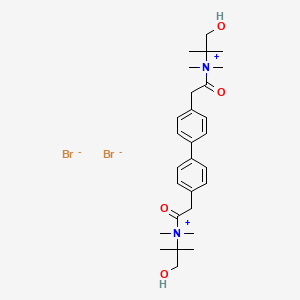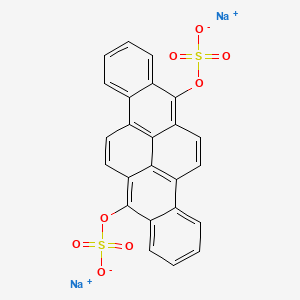
Disodium dibenzo(b,def)chrysene-7,14-diyl bis(sulphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium dibenzo[b,def]chrysene-7,14-diyl bis(sulfate) is an organic compound with the chemical formula C24H12Na2O8S2. It is characterized by its high structural stability and contains two benzene rings connected to pyrene groups at positions 7 and 14 . This compound is primarily used as an organic photoelectric material due to its excellent photoelectric conversion efficiency and stability .
Méthodes De Préparation
The synthesis of disodium dibenzo[b,def]chrysene-7,14-diyl bis(sulfate) is a complex process. A common preparation method involves synthesizing a pyrene compound with a benzene ring and reacting it with sulfuric acid to generate the target compound . The reaction conditions typically require careful control of temperature and concentration to ensure the desired product is obtained with high purity.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to achieve the necessary quality and yield.
Analyse Des Réactions Chimiques
Disodium dibenzo[b,def]chrysene-7,14-diyl bis(sulfate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfate groups into hydroxyl groups, altering the compound’s properties.
Substitution: The sulfate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Disodium dibenzo[b,def]chrysene-7,14-diyl bis(sulfate) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex organic molecules and polymers.
Biology: Its photoelectric properties make it useful in studying light-induced biological processes.
Medicine: Research is ongoing into its potential use in photodynamic therapy for treating certain types of cancer.
Mécanisme D'action
The mechanism by which disodium dibenzo[b,def]chrysene-7,14-diyl bis(sulfate) exerts its effects is primarily through its photoelectric properties. When exposed to light, it can generate electron-hole pairs, which are crucial for its function in devices like solar cells and OLEDs. The molecular targets and pathways involved include the interaction with light photons and the subsequent generation of charge carriers.
Comparaison Avec Des Composés Similaires
Disodium dibenzo[b,def]chrysene-7,14-diyl bis(sulfate) can be compared with other similar compounds such as:
Disodium dibenzo[b,def]chrysene-7,14-diyl bis(sulfonate): This compound has sulfonate groups instead of sulfate groups, which can affect its solubility and reactivity.
Disodium dibenzo[b,def]chrysene-7,14-diyl bis(hydroxyl): The hydroxyl groups provide different chemical properties, making it suitable for different applications.
The uniqueness of disodium dibenzo[b,def]chrysene-7,14-diyl bis(sulfate) lies in its combination of structural stability and excellent photoelectric conversion efficiency, making it highly valuable for applications in organic electronics and photodynamic therapy .
Propriétés
Numéro CAS |
3564-70-3 |
|---|---|
Formule moléculaire |
C24H12Na2O8S2 |
Poids moléculaire |
538.5 g/mol |
Nom IUPAC |
disodium;(19-sulfonatooxy-8-hexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17,19,21-dodecaenyl) sulfate |
InChI |
InChI=1S/C24H14O8S2.2Na/c25-33(26,27)31-23-17-7-3-1-5-13(17)15-9-11-20-22-16(10-12-19(23)21(15)22)14-6-2-4-8-18(14)24(20)32-34(28,29)30;;/h1-12H,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
Clé InChI |
DLIHJRCWNWWTSF-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C(=C2OS(=O)(=O)[O-])C=CC5=C4C(=C(C6=CC=CC=C56)OS(=O)(=O)[O-])C=C3.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


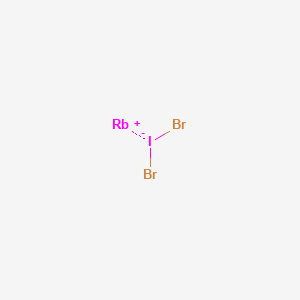
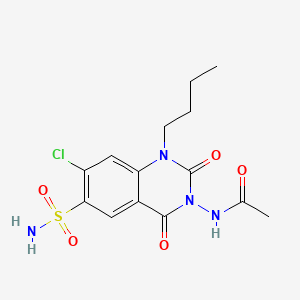
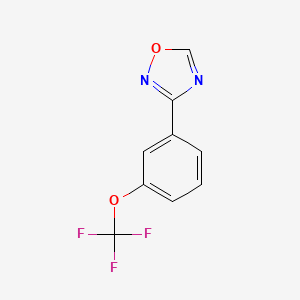
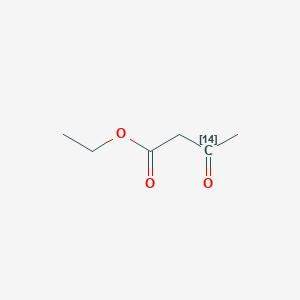
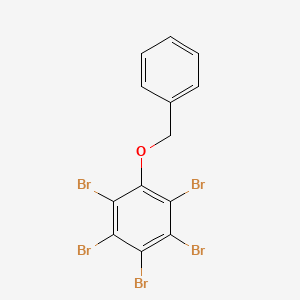
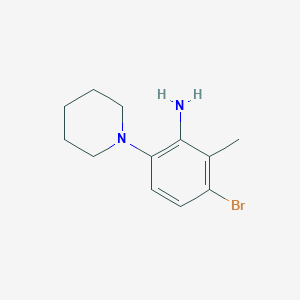
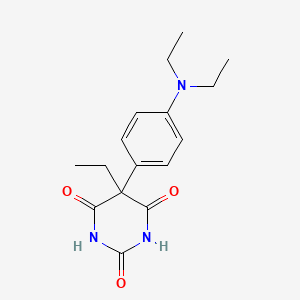
![methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13732267.png)
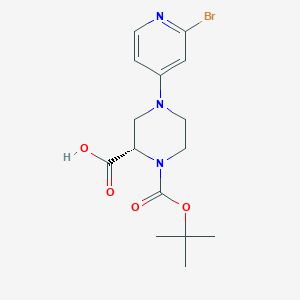
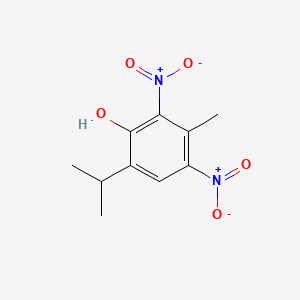
![2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B13732278.png)
